Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate
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Overview
Description
Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an amino group, and a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as hydrazines, cyclobutanones, and tert-butyl esters under controlled reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-1,5-dicarboxylate hydrochloride
- 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Uniqueness
Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1196153-51-1 |
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Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 3-amino-6-cyclobutyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-7-9-10(16-17-12(9)15)11(18)8-5-4-6-8/h8,11H,4-7H2,1-3H3,(H3,15,16,17) |
InChI Key |
LBOJKWPCGJOISL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1C3CCC3)NN=C2N |
Origin of Product |
United States |
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